molecular formula C23H26N4O4 B2836595 4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1173078-59-5

4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2836595
CAS No.: 1173078-59-5
M. Wt: 422.485
InChI Key: HNMXNTKRWMOAIV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a methoxynaphthalene group, a morpholinoethyl group, and a pyrrolo[3,4-d]pyrimidine-2,5-dione group .

Scientific Research Applications

Synthesis and Fluorescence Properties

  • A study on the synthesis of naphthalimide derivatives through the Claisen rearrangement revealed insights into their fluorescence spectra, suggesting potential applications in fluorescent probes and materials science (Inada et al., 1972).

Antibacterial Activity

  • Research on the synthesis of pyrimidine derivatives highlighted their antibacterial activities, indicating potential for developing new antimicrobial agents (Mistry & Desai, 2005).

Anti-inflammatory and Analgesic Agents

  • Novel compounds derived from visnaginone and khellinone, including pyrimidine derivatives, demonstrated significant anti-inflammatory and analgesic activities, suggesting therapeutic applications (Abu‐Hashem et al., 2020).

pH-Sensing Applications

  • Pyrimidine-phthalimide derivatives were explored for pH-sensing applications due to their solid-state fluorescence and solvatochromism, highlighting their utility in developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).

Antimicrobial Evaluation

  • The microwave-assisted synthesis of spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives was examined for their antimicrobial properties, further underscoring the versatility of pyrimidine derivatives in medicinal chemistry applications (Faty et al., 2015).

Mechanism of Action

Target of Action

A structurally similar compound, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine, has been reported to inhibit tubulin polymerization . Tubulin is a globular protein that is the main constituent of microtubules in cells, playing crucial roles in cell division and intracellular transport.

Pharmacokinetics

The morpholine moiety in the compound is known to be widely used in biomedical applications due to its lysosome-targeting properties . This suggests that the compound might have good cellular uptake and could potentially accumulate in lysosomes.

Result of Action

If the compound does indeed inhibit tubulin polymerization, it could lead to cell cycle arrest at the g2/m phase and induce apoptosis .

Properties

IUPAC Name

4-(2-methoxynaphthalen-1-yl)-6-(2-morpholin-4-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-30-18-7-6-15-4-2-3-5-16(15)19(18)21-20-17(24-23(29)25-21)14-27(22(20)28)9-8-26-10-12-31-13-11-26/h2-7,21H,8-14H2,1H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMXNTKRWMOAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3C4=C(CN(C4=O)CCN5CCOCC5)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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